molecular formula C10H16N2O3 B1294345 5,5-Dipropylbarbituric acid CAS No. 2217-08-5

5,5-Dipropylbarbituric acid

Cat. No. B1294345
CAS RN: 2217-08-5
M. Wt: 212.25 g/mol
InChI Key: RCOUWKSZRXJXLA-UHFFFAOYSA-N
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Description

5,5-Dipropylbarbituric acid is a derivative of barbituric acid, which is a central compound in the synthesis of various barbiturate drugs. Barbiturates have historically been used as sedatives, hypnotics, and antiepileptics. However, many of these compounds, including symmetrical barbiturates like 5,5-dipropylbarbituric acid, have become obsolete in clinical practice due to the development of newer drugs with better safety profiles .

Synthesis Analysis

The synthesis of 5,5-dipropylbarbituric acid and its derivatives has been explored in several studies. One approach to synthesizing 5-alkyl/arylidenebarbituric acids involves a domino reaction catalyzed by FeCl3·6H2O using 6-aminouracils, water, and aldehydes, with water serving as both solvent and reactant . Another study describes the transformation of 5,5-dipropylbarbituric acid into valproic acid, a widely used antiepileptic medication, indicating a potential pathway for repurposing this compound .

Molecular Structure Analysis

The molecular structure of barbituric acid derivatives, including 5,5-dipropylbarbituric acid, typically features a planar barbiturate ring system. This planarity is conducive to the formation of hydrogen bonds, as observed in the crystal structures of related compounds . The spatial arrangement of substituents on the barbiturate ring can influence the stability and reactivity of these molecules .

Chemical Reactions Analysis

Barbituric acid derivatives are known for their reactivity, particularly at the exocyclic double bond. For instance, 5-arylidene derivatives of barbituric acids can undergo addition reactions with Grignard reagents and react with diazomethane to form cyclopropane compounds . The reactivity of these compounds can be further modified by introducing different substituents, as demonstrated by the synthesis of various 5-arylidene thiobarbituric acids and their metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dipropylbarbituric acid derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as stability, hydrogen bonding capacity, and thermal behavior. For example, spiro nucleosides containing the barbituric acid moiety exhibit enhanced hydrogen bonding capacity and stability against ring opening . The thermal properties and stability of metal complexes of 5-arylidene thiobarbituric acids have been characterized using various analytical techniques, providing insights into their potential applications .

Scientific Research Applications

Synthesis of Valproate

5,5-Dipropylbarbituric acid has been utilized as a starting material in the synthesis of valproic acid, a modern and widely-used therapeutic agent. This synthesis is part of practical courses in medicinal chemistry, highlighting the compound's relevance in educational settings as well (Farsa & Brka, 2014).

Hydrogen-Bonded Crystalline Tapes

Research has been conducted on the robustness of secondary and tertiary architecture of hydrogen-bonded crystalline tapes using compounds like 5,5-dibromobarbituric acid and melamine.barbituric acid. These studies explore the potential of intertape interactions for designing crystalline architecture (Zerkowski, MacDonald, & Whitesides, 1994).

Applications in Various Fields

5,5-Dipropylbarbituric acid, as a part of the broader category of 5,5-disubstituted barbituric acids, has been explored for its applications in various fields. These include industrial uses as dyes, pigments, photosensitizers, and thermosensitive materials, showcasing the versatility of this compound beyond its initial medical applications (Sans & Chozas, 1988).

Platinum(II) Complexes

5,5-Dipropylbarbituric acid has been used in the synthesis and study of platinum(II) complexes. These studies provide insights into the molecular structures and properties of these complexes, relevant for various chemical and industrial applications (Fawcett, Henderson, Kemmitt, Russell, & Upreti, 1996).

Chlorosulfonation Studies

Chlorosulfonation of compounds like 5,5-diphenylhydantoin and 5-arylidenbarbituric acids, which are structurally related to 5,5-dipropylbarbituric acid, has been investigated. This research contributes to understanding the chemical reactions and potential applications of such compounds (Cremlyn, Bassin, Ahmed, Hastings, Hunt, & Mattu, 1992).

properties

IUPAC Name

5,5-dipropyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOUWKSZRXJXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176700
Record name Propylbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dipropylbarbituric acid

CAS RN

2217-08-5
Record name 5,5-Dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-08-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylbarbital
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Record name Propylbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176700
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Record name 5,5-dipropylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYLBARBITAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Roth, J Bargon, HW Spiess… - Magnetic Resonance in …, 2008 - Wiley Online Library
Homogeneous hydrogenation of barbituric acid derivatives with parahydrogen yields a substantial increase of the 1 H NMR signals of the reaction products. These physiologically …
O Farsa, P Brka - Ceska a Slovenska Farmacie: Casopis Ceske …, 2014 - europepmc.org
From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About …
Number of citations: 2 europepmc.org
H Gilman, F Schulze - Journal of the American Chemical Society, 1927 - ACS Publications
A third possibility occurredto the writer at the time but was not mentioned because it seemed less in conformity to the usual Grignard reactions. This consists in the reaction between a …
Number of citations: 0 pubs.acs.org
F De Matteis - Heme and hemoproteins, 1978 - Springer
The liver is an important site of synthesis of heme, which is then utilized as the prosthetic groups for the various hepatic cytochromes and hemoproteins (see chapter by Tait for a …
Number of citations: 85 link.springer.com
AA Acheampong - 1985 - open.library.ubc.ca
Valproic acid (2-propylpentanoic acid) is an antiepileptic drug widely used for treatment of absence seizures. Valproic acid has a unique chemical structure which does not contain the …
Number of citations: 2 open.library.ubc.ca
RA DE ZEEUW - Progress in Chemical Toxicology, 1969 - Elsevier
In recent years the use of drugs has increased tremendously and hypnotics, in particular, are widely administered in medicine and in self-treatment of diseases. In order to find rest and …
Number of citations: 8 www.sciencedirect.com
N Fellah, L Tahsin, CJ Zhang, B Kahr… - Crystal Growth & …, 2022 - ACS Publications
Crystallization from the melt can allow the achievement of high driving force for crystallization accompanied by relatively slow growth, nucleation, and transformation rates, features that …
Number of citations: 3 pubs.acs.org
AE Holley - 1987 - search.proquest.com
Intraperitoneal administration of 3, 5-diethoxy-carbonyl-1, 4-dihydrocollidine (DDC) to female C3H/He/01a and NIH/01a inbred mice produced a marked dose-dependent loss of hepatic …
Number of citations: 1 search.proquest.com
AT Florence, D Attwood, AT Florence… - … principles of pharmacy, 1998 - Springer
The physical properties of the solid state (crystals and powders) of both drugs and pharmaceutical excipients are of interest because they can affect both the production of dosage forms …
Number of citations: 17 link.springer.com
A Dox - Journal of the American Chemical Society, 1927 - ACS Publications
A third possibility occurredto the writer at the time but was not mentioned because it seemed less in conformity to the usual Grignard reactions. This consists in the reaction between a …
Number of citations: 0 pubs.acs.org

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